Prednisolamate hydrochloride

Aqueous solubility Prodrug design Corticosteroid formulation

Prednisolamate hydrochloride is the hydrochloride salt of prednisolone 21-diethylaminoacetate, a synthetic glucocorticoid corticosteroid prodrug. The parent molecule, prednisolamate, is the 21-diethylaminoacetate ester of prednisolone, belonging to the class of 21-ester corticosteroid prodrugs designed to enhance aqueous solubility through introduction of a tertiary amino moiety that forms cationic salts.

Molecular Formula C27H40ClNO6
Molecular Weight 510.1 g/mol
CAS No. 17140-01-1
Cat. No. B12777285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolamate hydrochloride
CAS17140-01-1
Molecular FormulaC27H40ClNO6
Molecular Weight510.1 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O.Cl
InChIInChI=1S/C27H39NO6.ClH/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4;/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3;1H/t19-,20-,21-,24+,25-,26-,27-;/m0./s1
InChIKeyLVBOKCPYKGRUCG-OYHXESGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolamate Hydrochloride (CAS 17140-01-1): A Water-Soluble Cationic Corticosteroid Ester for Research and Formulation Applications


Prednisolamate hydrochloride is the hydrochloride salt of prednisolone 21-diethylaminoacetate, a synthetic glucocorticoid corticosteroid prodrug [1]. The parent molecule, prednisolamate, is the 21-diethylaminoacetate ester of prednisolone, belonging to the class of 21-ester corticosteroid prodrugs designed to enhance aqueous solubility through introduction of a tertiary amino moiety that forms cationic salts [2]. Unlike the widely used anionic water-soluble prodrugs (prednisolone sodium phosphate, methylprednisolone sodium succinate), prednisolamate hydrochloride bears a positive charge at physiological formulation pH, conferring distinct bioconversion kinetics and drug delivery interaction profiles [3]. The compound was historically commercialized as a component of Etaproctene (in combination with lidocaine and tetryzoline) for topical proctological use, and the hydrochloride salt was previously marketed under the trademark Deltacortril DA [1].

Why Prednisolamate Hydrochloride Cannot Be Interchanged with Generic Prednisolone Esters in Research and Formulation


Superficially, prednisolamate hydrochloride may appear interchangeable with other water-soluble prednisolone prodrugs such as prednisolone sodium phosphate or methylprednisolone sodium succinate; all are 21-ester derivatives designed to overcome the poor aqueous solubility of prednisolone (~0.22 mg/mL) [1]. However, the critical distinction lies in the charge state of the solubilizing pro-moiety: prednisolamate hydrochloride is a cationic (tertiary amino) ester, whereas phosphate and succinate esters are anionic [2]. This charge difference dictates fundamentally different enzymatic bioconversion rates in serum—cationic esters undergo rapid esterase-mediated hydrolysis, while anionic esters show negligible serum hydrolysis—and governs interactions with charged biological surfaces and drug delivery matrices [3][4]. Furthermore, the hydrochloride salt form exhibits distinct solid-state physicochemical properties (melting point, optical rotation, crystallinity) that directly impact analytical identification, purity specification, and formulation processing relative to the free base or other salt forms [5]. Substituting an anionic prednisolone prodrug for prednisolamate hydrochloride without accounting for these differences risks altered pharmacokinetic release profiles, incompatible formulation behavior, and non-bioequivalent therapeutic outcomes.

Quantitative Differentiation Evidence for Prednisolamate Hydrochloride Against Closest Corticosteroid Analogs


Aqueous Solubility Enhancement: Diethylaminoacetate Ester vs. Parent Prednisolone and Acetate Ester

Prednisolamate hydrochloride, as a diethylaminoacetate ester salt, achieves aqueous solubility of at least 25 mg/mL based on direct solubility testing of the compound [1], and can be formulated at 20 mg/mL in water with stabilizer per patent documentation [2]. In contrast, the parent corticosteroid prednisolone is classified by USP as 'very slightly soluble in water,' with quantitative calorimetric determination yielding 0.212 ± 0.013 mg/mL [3]. Prednisolone acetate is practically insoluble in water (<1 mg/mL) . Using the class-level analog hydrocortisone diethylaminoacetate, the solubility enhancement is precisely quantified: 11 mg/cm³ for the diethylaminoacetate ester versus 0.28 mg/cm³ for hydrocortisone and 0.01 mg/cm³ for hydrocortisone acetate, representing a ~39-fold increase over parent and ~1,100-fold increase over the acetate ester [4]. The prednisolamate hydrochloride solubility of ≥25 mg/mL represents a ≥100-fold enhancement over prednisolone parent (~0.22 mg/mL).

Aqueous solubility Prodrug design Corticosteroid formulation

Physicochemical Salt Differentiation: Hydrochloride vs. Free Base Identity for Analytical Specification

Prednisolamate hydrochloride (CAS 17140-01-1) exhibits distinctly different solid-state physicochemical properties compared to the free base prednisolamate (CAS 5626-34-6), enabling unambiguous analytical identification and specification [1]. The hydrochloride salt melts at 237.4-239.8°C (crystals from ethanol), whereas the free base melts at 175-177°C (crystals from acetone/hexane)—a difference of approximately 62°C [1]. The hydrochloride salt displays optical rotation [α]D +120.7° (water), a property not reported for the free base under identical conditions [1]. Molecular weight increases from 473.60 (free base, C27H39NO6) to 510.06 (hydrochloride, C27H39NO6·HCl), with elemental composition shifting to include 6.95% chlorine [1]. These differences are critical for procurement: the hydrochloride salt provides defined crystallinity and higher melting point that facilitate solid-state handling, while the free base form may exhibit different hygroscopicity and stability profiles.

Analytical characterization Salt form selection Quality control specification

Cationic Prodrug Serum Bioconversion: Rapid Enzymatic Hydrolysis vs. Anionic Prodrug Stability in Serum

The diethylaminoacetate ester class, to which prednisolamate hydrochloride belongs, is characterized by a tertiary amino pro-moiety that confers a cationic charge at physiological pH. Systematic studies on 21-ester corticosteroid prodrugs demonstrate that this charge state is the primary determinant of serum bioconversion rate [1]. Cationic (tertiary amino) 21-esters of methylprednisolone undergo rapid hydrolysis when incubated in human and rhesus monkey serum, whereas anionic 21-esters bearing sulfonate or carboxylate solubilizing moieties show negligible hydrolysis under identical conditions [1]. This mechanistic dichotomy is directly relevant to prednisolamate hydrochloride (cationic) versus prednisolone sodium phosphate (anionic) or methylprednisolone sodium succinate (anionic): the cationic prodrug is expected to release active prednisolone rapidly upon parenteral administration via serum esterase activity, while anionic prodrugs require tissue phosphatases or esterases for conversion [1][2]. In the class-level study, solution-stable cationic prodrugs exhibited shelf lives exceeding 2 years at 25°C yet demonstrated faster bioconversion rates and equal or higher relative bioavailability compared with the 21-succinate ester in rhesus monkey pharmacokinetic studies [1].

Prodrug bioconversion Serum esterase Pharmacokinetic differentiation

Aqueous Formulation Compatibility: Direct Dissolution vs. pH-Adjusted Stabilization Required for Succinate Esters

Patent documentation (US 3,079,410) directly demonstrates the formulation advantage of prednisolamate hydrochloride over prednisolone hemisuccinate salts in aqueous solution [1]. Example 12 of the patent describes simple dissolution of 1 g prednisolone diethylaminoacetate-hydrochloride in 50 cc water (20 mg/mL) with only 0.5 g sarcosine anhydride as stabilizer, requiring no pH adjustment [1]. In contrast, prednisolone hemisuccinate (Example 10) requires a multi-step process: first adjustment to pH 7 with 2% aqueous triethanolamine under nitrogen, followed by further adjustment to pH 6.3 with additional prednisolone hemisuccinate [1]. This differential formulation complexity arises from the inherent aqueous instability of succinate ester salts at neutral pH, a well-documented limitation of anionic 21-ester prodrugs that can undergo spontaneous hydrolysis in solution at room temperature [1][2]. The cationic diethylaminoacetate hydrochloride, by virtue of its different hydrolysis mechanism and pH profile, permits more straightforward aqueous formulation.

Aqueous formulation Steroid stabilization Injectable preparation

Charge-Dependent Drug Delivery Matrix Interaction: Cationic Diethylaminoacetate vs. Anionic Phosphate Ester Binding to Collagen Carriers

The cationic nature of diethylaminoacetate corticosteroid esters confers pH-dependent binding behavior to charged drug delivery matrices that is opposite to that of anionic corticosteroid prodrugs [1]. In a comparative study using collagen microparticles as a drug carrier system, the positively charged drug prednylidene diethylaminoacetate (a structural analog of prednisolamate sharing the same diethylaminoacetate pro-moiety) bound significantly to collagen particles above pH 4.5, whereas the negatively charged prednisolone sodium phosphate was only bound below pH 4.5 [1]. This charge-dependent binding reversal means that prednisolamate hydrochloride (cationic) and prednisolone sodium phosphate (anionic) exhibit opposite loading and release profiles from the same negatively charged biological matrix, enabling differential formulation strategies for sustained or targeted delivery that cannot be achieved by simply substituting one prodrug for the other [1].

Drug delivery Collagen microparticles Charge-dependent binding

Procurement-Relevant Application Scenarios for Prednisolamate Hydrochloride Based on Quantitative Differentiation Evidence


Aqueous Parenteral Formulation Development Requiring Direct Dissolution Without pH Adjustment

Based on patent-documented direct aqueous dissolution of prednisolamate hydrochloride at 20 mg/mL without pH adjustment (versus the multi-step pH titration required for prednisolone hemisuccinate) [1], this compound is the preferred corticosteroid ester for developing simplified parenteral or injectable formulations where minimizing excipient burden and processing steps is critical. The cationic prodrug also offers rapid serum esterase-mediated bioconversion to active prednisolone [2], making it suitable for applications requiring fast systemic onset from an intravenous or intramuscular aqueous preparation. Procurement teams selecting a water-soluble prednisolone ester for injectable product development should prioritize prednisolamate hydrochloride when formulation simplicity and rapid systemic conversion are design requirements.

Topical Proctological Combination Products Leveraging Cationic Corticosteroid-Anesthetic Compatibility

Prednisolamate hydrochloride has an established clinical precedent as the corticosteroid component of Etaproctene, a combination product with lidocaine (local anesthetic) and tetryzoline (vasoconstrictor) for hemorrhoidal and proctological conditions [3]. The cationic charge of prednisolamate hydrochloride may provide enhanced compatibility with the cationic lidocaine in co-formulated topical preparations, avoiding the counterion incompatibility that can occur when mixing anionic corticosteroid esters with cationic local anesthetics. This established combination product precedent [3] makes prednisolamate hydrochloride the rational procurement choice for research programs developing fixed-dose combination topical products containing both a corticosteroid and a cationic amine-based active pharmaceutical ingredient.

Drug Delivery Research Exploiting Charge-Dependent Matrix Binding for Sustained Release

The demonstrated ability of diethylaminoacetate corticosteroid esters to bind to negatively charged collagen microparticles at physiological pH (above pH 4.5), while anionic prednisolone sodium phosphate does not bind under these conditions [4], positions prednisolamate hydrochloride as the corticosteroid of choice for sustained-release or targeted delivery research using negatively charged biological matrices or synthetic polyanionic carriers. This charge-dependent differential loading behavior [4] cannot be replicated with prednisolone sodium phosphate or methylprednisolone sodium succinate, making prednisolamate hydrochloride uniquely suitable for procurement by research groups investigating charge-mediated corticosteroid delivery systems.

Analytical Reference Standard Procurement with Defined Salt-Form Identity

The sharp and well-defined melting point of prednisolamate hydrochloride (237.4-239.8°C) compared to the free base (175-177°C), combined with its distinctive optical rotation [α]D +120.7° (water) [5], provides unambiguous physicochemical identifiers for analytical method development and quality control. Procurement of the hydrochloride salt rather than the free base ensures a single, well-characterized solid form with defined stoichiometry (C27H39NO6·HCl, MW 510.06) [5], reducing the risk of polymorphic variability or undefined hydration states that can complicate analytical reference standard use. This is particularly relevant for laboratories developing HPLC assay methods, dissolution testing protocols, or solid-state characterization procedures for prednisolamate-containing formulations.

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